Patulin-13C7

Mycotoxin Analysis Food Safety LC-MS/MS

Quantifying patulin in fruit juices or baby foods? Unlabeled standards fail to correct matrix ion suppression, causing biased results. Patulin-13C7 solves this as a certified isotope dilution mass spectrometry (IDMS) internal standard. - Uniform 13C7 substitution (+7 Da shift) eliminates isotopic cross-talk with native analyte. - Certified purity ≥95.5% (HPLC) in 25 µg/mL acetonitrile solution. - Enables 94-104% recoveries & LOQs down to 1-2.5 µg/kg per CEN/TR 16059.

Molecular Formula C7H6O4
Molecular Weight 161.069 g/mol
CAS No. 1353867-99-8
Cat. No. B8818684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePatulin-13C7
CAS1353867-99-8
Molecular FormulaC7H6O4
Molecular Weight161.069 g/mol
Structural Identifiers
SMILESC1C=C2C(=CC(=O)O2)C(O1)O
InChIInChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1
InChIKeyZRWPUFFVAOMMNM-BNUYUSEDSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 1.2 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Patulin-13C7: Isotopic Purity & Analytical Baseline


Patulin-13C7 is a uniformly 13C-labeled isotopologue of the mycotoxin patulin, wherein all seven carbon atoms in the molecule are replaced with the stable 13C isotope [1]. It is supplied as a 25 µg/mL solution in acetonitrile, with a certified chemical purity of ≥95.5% as determined by HPLC . This compound is specifically designed and certified for use as an internal standard in isotope dilution mass spectrometry (IDMS) assays, enabling accurate and precise quantification of native patulin in complex matrices such as fruit juices and baby foods [2]. Its full isotopic substitution ensures co-elution with the target analyte while providing a distinct mass shift (+7 Da) for unequivocal detection by LC-MS/MS [3].

Uniformly ¹³C₇-labeled isotopologue for complete co-elution and +7 Da mass shift
Supplied as 25 µg/mL solution in acetonitrile, ready for direct dilution
Certified purity ≥95.5% (HPLC), enabling use as primary calibrant in IDMS
Designed for isotope dilution mass spectrometry in complex food matrices (juices, baby foods)

Patulin-13C7: Preferred Internal Standard


In quantitative LC-MS/MS analysis, substituting Patulin-13C7 with unlabeled patulin or alternative isotopologues introduces significant risk of analytical bias. Unlabeled standards cannot compensate for matrix-induced ion suppression or recovery losses during sample preparation, leading to systematic under- or over-estimation of analyte concentration [1]. Partially labeled isotopologues, such as Patulin-13C2 or Patulin-13C3, offer a smaller mass difference from the native analyte, increasing the potential for isotopic cross-talk and reducing the ability to fully correct for matrix effects [2]. Furthermore, the use of a non-certified or insufficiently characterized standard can compromise method validation and regulatory compliance, as evidenced by the specific requirements for reference materials in Commission Regulation (EC) No. 1881/2006 and CEN/TR 16059:2010 [3]. Patulin-13C7, with its full 13C substitution, provides the highest level of analytical specificity and robustness, ensuring that quantitative results are accurate, precise, and defensible across a wide range of food matrices [4].

Unlabeled patulin cannot compensate for matrix-induced ion suppression or recovery losses, leading to systematic quantification bias.
Partially labeled isotopologues (e.g., ¹³C₂, ¹³C₃) offer a smaller mass shift, increasing isotopic cross-talk risk and reducing matrix-effect correction capability.
Non-certified or uncharacterized standards may compromise method validation documentation and traceability required by food safety regulations.

Patulin-13C7 Key Performance Metrics


High Sensitivity & Precision in Apple Products

Patulin-13C7, when used as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC/MS/MS), demonstrates superior method performance compared to previously established HPLC-UV methods [1]. The use of 13C7-patulin enables a method with a relative expanded uncertainty of approximately 1% for measurements in the 3-40 μg/kg range in various apple products [1]. This high level of precision and accuracy is critical for developing certified reference materials (CRMs) and for regulatory compliance, far exceeding the capabilities of methods that do not use a fully 13C-labeled internal standard.

Method Precision
Head-to-head
~1% relative expanded uncertainty (3–40 µg/kg range)
vs. HPLC-UV methods (typical RSD >5–10%)
Supports CRM value-assignment workflow and higher-order reference method traceability
ID-LC/MS/MS in apple products after ethyl acetate extraction and HLB SPE
Mycotoxin Analysis Food Safety LC-MS/MS Isotope Dilution

Recovery and Precision in Baby Food Matrices

A fully validated LC-ESI-MS/MS method for patulin in baby food matrices demonstrated the critical role of Patulin-13C7. Using isotope dilution with (13C7)-patulin, the method achieved recoveries within 94-104% across all tested matrices, with repeatability (RSD(r)) ≤7.5% and intermediate reproducibility (RSD(IR)) ≤13.0% [1]. These performance metrics, which are compliant with CEN/TR 16059:2010, are directly attributable to the internal standard's ability to correct for variable extraction efficiency and matrix-induced ion suppression. In contrast, methods using external standard calibration or unlabeled surrogates are known to exhibit significantly wider variability and recovery biases, particularly in complex matrices like fruit purees and infant cereals [2].

Recovery & Precision
Class-level
Recovery 94–104%, RSD(r) ≤7.5%, RSD(IR) ≤13.0%
Validated method performance compliant with CEN/TR 16059:2010 criteria in baby food matrices
LC-ESI-MS/MS with QuEChERS extraction and dispersive SPE; compared to unlabeled surrogate methods with wider variability
Baby Food Method Validation QuEChERS LC-MS/MS

Lower LOQs in Fruit Products

A sensitive UHPLC-MS/MS method employing 13C7-patulin as an internal standard for stable isotope dilution assay (SIDA) achieved low limits of quantification (LOQ) ranging from 1 to 2.5 μg/kg, depending on the fruit matrix [1]. This represents a substantial improvement over the EU regulatory maximum level of 10 μg/kg for patulin in apple juice and baby foods, providing a high safety margin for monitoring. In comparison, a robotic LC-APCI-MS/MS method using a general 13C-patulin standard achieved an LOQ of 4.0 ng/g (equivalent to 4.0 μg/kg) [2]. The UHPLC method's improved LOQ, facilitated by the specific use of the fully labeled 13C7 analog, allows for more reliable quantification at lower concentrations, which is critical for early detection of contamination and for assessing the effectiveness of mitigation strategies.

Limit of Quantification
Context-dependent
1–2.5 µg/kg (UHPLC-MS/MS)
vs. 4.0 µg/kg for a robotic LC-APCI-MS/MS method
Enables quantification well below the EU 10 µg/kg regulatory limit for early contamination detection
QuEChERS + SPE in apples, peaches, strawberries, blueberries; cross-study comparison
UHPLC-MS/MS Food Control Limit of Quantification Stable Isotope Dilution Assay

Certified Purity & Long-Term Stability

Patulin-13C7 is supplied as a calibrated solution with a certified concentration of 25 µg/mL in acetonitrile and a chemical purity of ≥95.5% as determined by HPLC . This high level of characterization is essential for its use as a primary calibrant in the development of certified reference materials (CRMs). The long-term stability of the compound, when stored under recommended conditions (-20°C), is documented with a shelf life of at least 2 years, as indicated on Certificates of Analysis . This stability profile is a critical differentiator compared to unlabeled patulin, which is known to be unstable in certain solvents and requires more stringent storage conditions to prevent degradation [1]. The combination of high certified purity and documented stability ensures that Patulin-13C7 can be used as a reliable and traceable standard over an extended period, reducing the need for frequent re-calibration and minimizing inter-laboratory variability.

Purity & Stability
Class-level
Purity ≥95.5% (HPLC); documented stability ≥2 years at -20°C
Reliable, traceable internal standard suitable for long-term QC and inter-laboratory reproducibility
Certificate of Analysis confirms calibrated concentration; compared to variable stability of unlabeled patulin
Certified Reference Material Purity Analysis Stability Quality Control

Patulin-13C7 Validated Applications


Apple & Pear Product Quantification

This scenario involves the analysis of patulin in a wide range of apple and pear-based foodstuffs, including juices, purees, baby foods, and dried fruits. The method employs isotope dilution with Patulin-13C7 as the internal standard to correct for matrix effects and recovery losses. As demonstrated, this approach yields recoveries within 94-104% and repeatability (RSDr) ≤7.5% across all matrices, meeting the stringent requirements of CEN/TR 16059:2010 and Commission Regulation (EC) No. 1881/2006 [1]. This scenario is ideal for food testing laboratories requiring a robust, validated method for regulatory compliance and quality control.

Patulin CRM Development

This scenario leverages Patulin-13C7 in a higher-order reference method (ID-LC/MS/MS) to accurately value-assign patulin content in candidate CRMs. The method's low measurement uncertainty (~1%) is critical for establishing metrological traceability and ensuring the accuracy of routine testing methods [1]. This scenario is directly relevant to national metrology institutes, reference material producers, and regulatory bodies seeking to harmonize patulin measurements across different laboratories and analytical platforms.

Sensitive Patulin Monitoring in Fruits

This scenario focuses on the routine monitoring of patulin contamination in a variety of fresh and processed fruits (apples, peaches, strawberries, blueberries) using a rapid and sensitive UHPLC-MS/MS method. The use of Patulin-13C7 in a stable isotope dilution assay enables quantification at LOQs as low as 1-2.5 μg/kg, providing a significant safety margin below regulatory limits [1]. This application is particularly valuable for food producers, regulatory agencies, and research institutions conducting surveillance studies to assess dietary exposure and the effectiveness of pre- and post-harvest interventions.

Method Validation & Quality Control

This scenario encompasses the use of Patulin-13C7 as a certified reference standard for instrument calibration, method validation, and internal quality control. The compound's high certified purity (≥95.5%) and documented long-term stability (≥2 years) make it an ideal reference material for ensuring the accuracy and reliability of analytical measurements over time [REFS-1, REFS-2]. This scenario is a cornerstone for any laboratory performing patulin analysis, ensuring that results are traceable to a well-characterized standard and that instrument performance is consistently monitored.

Application
Selection Property
Validation Focus
Food product quantification (apple/pear matrices)
Full ¹³C₇ isotope dilution capability
Matrix-effect correction and recovery validation review
CRM value assignment
Low measurement uncertainty method context
Metrological traceability documentation review
Multi-fruit surveillance monitoring
Low LOQ capability via UHPLC-MS/MS
LOQ validation and regulatory margin assessment
Method validation & QC
Certified purity and long-term stability
Instrument calibration and lot consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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